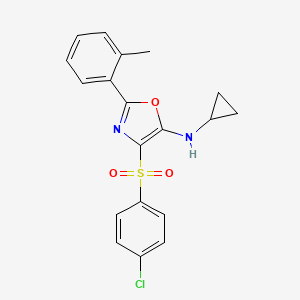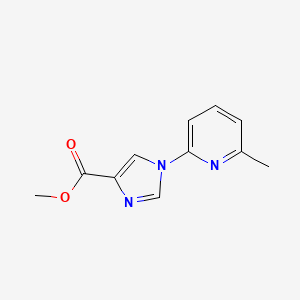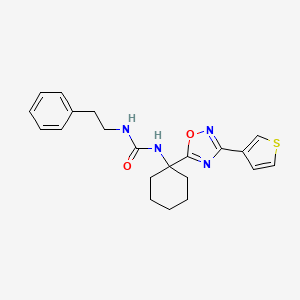![molecular formula C13H9N5O B2896017 2-(氰基甲基)-6-氧代-6,7,8,9-四氢吡唑并[1,5-a]喹唑啉-3-腈 CAS No. 860784-91-4](/img/structure/B2896017.png)
2-(氰基甲基)-6-氧代-6,7,8,9-四氢吡唑并[1,5-a]喹唑啉-3-腈
描述
The compound “2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile” is a derivative of quinazoline . Quinazoline is an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities .
Synthesis Analysis
Quinazoline derivatives can be synthesized through various methods. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction of 2-Cyanopyrazolo[1,5-a]pyrimidine derivative with some aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride can create a series of novel pyrazolo[1,5-a]pyrimidine derivatives .
Molecular Structure Analysis
Quinazoline derivatives, which belong to the N-containing heterocyclic compounds, have caused universal concerns due to their widely and distinct biopharmaceutical activities . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Chemical Reactions Analysis
The compound “2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile” can enter into condensation reactions with the formation of various polyheterocyclic pyrazole derivatives . The reaction of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-carbonitrile with some 1,3-Dielectrophilic Agents can lead to new heterocyclisation reactions .
科学研究应用
合成和结构表征
吡唑并喹唑啉的形成:类似化合物与β-环酮醇的反应导致六氢吡唑并喹唑啉的形成,突出了合成在各个领域具有潜在应用的新化合物的的方法 (Dotsenko 等人,2018 年)。
新型吡唑并喹唑啉衍生物:一项研究详细介绍了通过环缩合合成新的吡唑并喹唑啉衍生物,从而产生了各种多杂环化合物 (Ragab、Metwally 和 Mohamed,2017 年)。
DFT 计算和表征:用氨基吡唑和其他化合物处理某些酮会产生稠合喹唑啉衍生物,并进行 DFT 计算研究以了解分子特性 (Mohamed、Abdel-Latif 和 Ahmed,2020 年)。
先进材料应用
光伏特性:研究了某些喹啉衍生物的光伏特性,表明在有机-无机光电二极管制造中具有潜在应用 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。
结构和光学特性:对类似喹啉衍生物薄膜的结构和光学特性的分析揭示了它们在各种技术应用中的潜在用途 (Zeyada、El-Nahass 和 El-Shabaan,2016 年)。
作用机制
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to target cyclin-dependent kinases (cdks) and have shown antitumor properties .
Mode of Action
It’s known that the compound can react with active methylene reagents, leading to the formation of respective 2-oxopyridine derivatives . This reaction involves a 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .
Biochemical Pathways
Related compounds such as pyrazolo[1,5-a]pyrimidines have been reported to inhibit cdks, which play a crucial role in cell cycle regulation . Inhibition of these kinases can lead to cell cycle arrest and apoptosis, thereby exerting an antitumor effect .
Pharmacokinetics
The bioavailability parameters of similar compounds have been predicted in silico .
Result of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have shown to induce cell cycle arrest and apoptosis in cancer cells .
生化分析
Biochemical Properties
2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3) . These interactions are crucial as MAPKs are involved in regulating cell growth, differentiation, and apoptosis. The compound’s ability to bind to these kinases suggests its potential as a therapeutic agent in diseases where MAPK pathways are dysregulated.
Cellular Effects
The effects of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells . This inhibition can lead to reduced expression of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects. Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of MAPKs by binding to their active sites, thereby preventing the phosphorylation and activation of downstream targets . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Furthermore, the compound’s ability to modulate gene expression is linked to its interaction with transcription factors such as NF-κB, which plays a pivotal role in regulating immune and inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biological activity over extended periods . Its degradation products and their potential effects on cellular function require further investigation. Long-term studies have shown that the compound can sustain its inhibitory effects on MAPKs and NF-κB, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without noticeable toxicity . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism can lead to the formation of active or inactive metabolites, which may contribute to its overall pharmacological effects
Transport and Distribution
The transport and distribution of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biological effects. Its distribution within tissues is influenced by factors such as lipophilicity and protein binding, which determine its localization and accumulation in specific organs.
Subcellular Localization
The subcellular localization of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and transcription factors . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its specificity and efficacy in targeting cellular pathways.
属性
IUPAC Name |
2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-5-4-10-8(6-15)13-16-7-9-11(18(13)17-10)2-1-3-12(9)19/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTULYFDTAJUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=C(C(=NN23)CC#N)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331868 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860784-91-4 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895934.png)



![N-[3-(1H-1,3-benzodiazol-2-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2895943.png)


![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2895948.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2895951.png)
![(cyclopropylmethyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2895952.png)

![5-[(2-Chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2895954.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2895957.png)